The synthesis of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene typically involves several steps:
The molecular structure of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene can be described based on its substituents:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H11BrClFO/c12-7-5-9(13)11(10(14)6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2, which provides a standardized way to represent its structure.
5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene can participate in several types of chemical reactions:
These reactions are influenced by the presence of the halogen substituents, which affect the reactivity of the aromatic ring.
The mechanism of action for 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene primarily involves its interactions with biological targets or other chemical species:
The precise molecular targets depend on the context of its application in research or industry.
The physical and chemical properties of 5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene include:
These properties are crucial for determining its behavior in various chemical environments and applications.
5-Bromo-1-chloro-2-(cyclopentyloxy)-3-fluorobenzene has several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: